ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring and a pyrazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and pyrazole rings. One common method for synthesizing thiazoles involves the condensation of α-haloketones with thioamides . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the thiazole ring is aromatic and relatively stable, but can undergo reactions at its nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors like its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Regioselectivity
Efficient Synthesis
A method for synthesizing a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, closely related to the compound , was developed. This process utilized ultrasound irradiation to achieve high regioselectivity and significant reduction in reaction times, with yields between 71-92% (Machado et al., 2011).
Antimicrobial and Anticancer Properties
Potential Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including those with structures closely related to the compound, have shown good to excellent antimicrobial activity. Furthermore, some compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the compound's potential in developing new therapeutic agents (Hafez et al., 2016).
Synthetic Applications
Condensed Pyrazoles Synthesis
The title compound's analogs, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, have been used as precursors in Pd-catalysed cross-coupling reactions with various alkynes. This synthesis route facilitated the creation of different condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones, highlighting the versatility of the compound in organic synthesis (Arbačiauskienė et al., 2011).
Chemical Reactions and Characterization
Diverse Chemical Reactions
Research into the reactions of related ethyl pyrazole-4-carboxylate compounds with different reagents, such as hydrazines, has led to the synthesis of a variety of regioisomeric pyrazoles. This demonstrates the compound's reactivity and potential in creating a wide range of structurally diverse molecules (Mikhed’kina et al., 2009).
Novel Compound Libraries
Creation of Compound Libraries
A significant study involved preparing a library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides from a compound structurally similar to the one . This research highlights the compound's utility in generating diverse chemical libraries for biological screening, showing some compounds' toxicity to C. elegans (Donohue et al., 2002).
Mechanism of Action
Target of Action
It contains structural elements of indole and thiazole derivatives, which are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, suggesting a broad spectrum of potential targets .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Similarly, thiazole derivatives are characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, which contributes to their reactivity .
Biochemical Pathways
Indole and thiazole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
For instance, thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Based on its structural similarity to indole and thiazole derivatives, it can be inferred that it may have a wide range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3O2S/c1-2-26-14(25)10-6-22-24(13(10)16(19,20)21)15-23-12(7-27-15)9-4-3-8(17)5-11(9)18/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGKWGSMIPHRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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